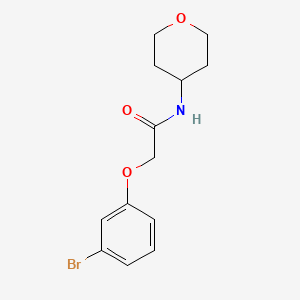
2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that features a bromophenoxy group and a tetrahydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Formation of 3-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 3-bromophenol is then reacted with 2-bromoethanol to form 2-(3-bromophenoxy)ethanol.
Cyclization: The 2-(3-bromophenoxy)ethanol undergoes cyclization with tetrahydropyran to form 2-(3-bromophenoxy)-tetrahydro-2H-pyran.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenoxy compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
科学研究应用
2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes involving bromophenoxy groups.
作用机制
The mechanism of action of 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(2-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 2-(4-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 2-(3-Chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Uniqueness
2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interactions. This positioning can lead to different biological activities and properties compared to its analogs.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-10-2-1-3-12(8-10)18-9-13(16)15-11-4-6-17-7-5-11/h1-3,8,11H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVSHVGGBTXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
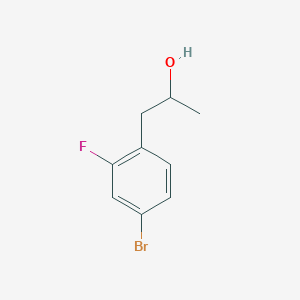
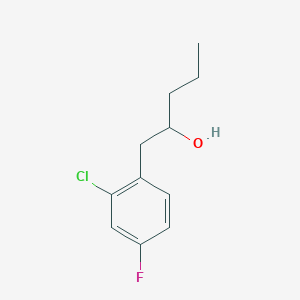
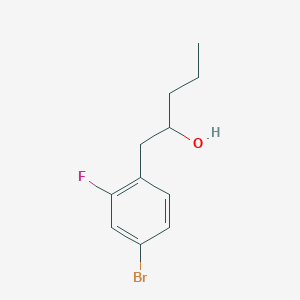
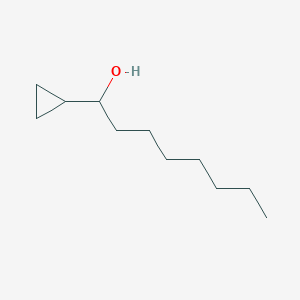
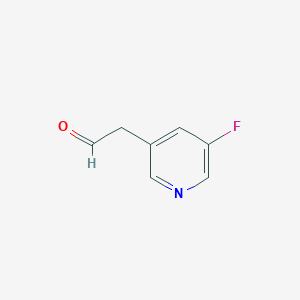
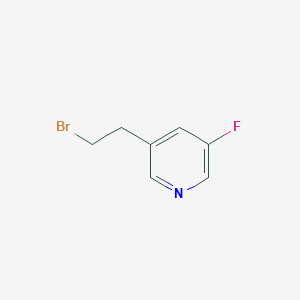
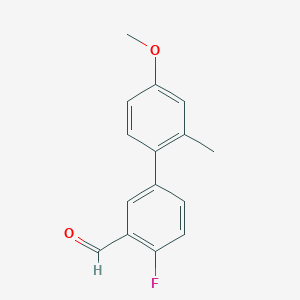
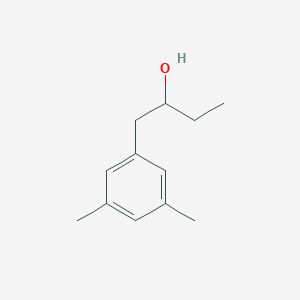
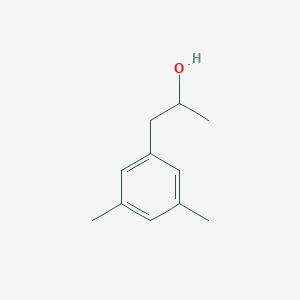
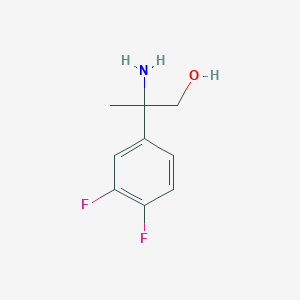
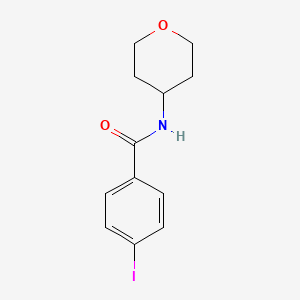
methylamine](/img/structure/B7870980.png)
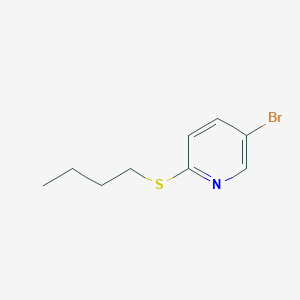
![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
